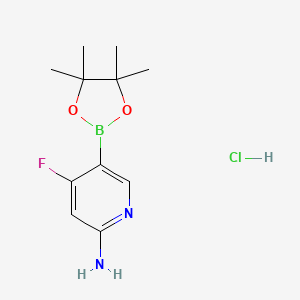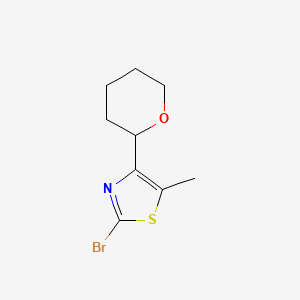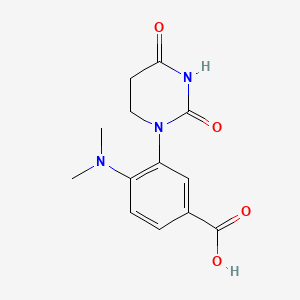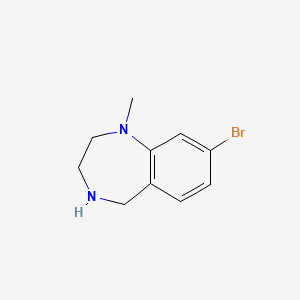
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. The addition of a bromine atom and a methyl group to the benzodiazepine structure can significantly alter its chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the bromination of a precursor benzodiazepine compound. One common method involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzodiazepine ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.
Wissenschaftliche Forschungsanwendungen
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It may be used in the development of new pharmaceuticals or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the bromine atom and methyl group may influence the compound’s binding affinity and selectivity for different receptor subtypes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure but lacks the methyl group.
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure but lacks the bromine atom.
8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The unique combination of the bromine atom and methyl group in 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can result in distinct chemical and pharmacological properties compared to its analogs. These modifications can affect the compound’s solubility, stability, and receptor binding characteristics, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H13BrN2 |
|---|---|
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
8-bromo-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H13BrN2/c1-13-5-4-12-7-8-2-3-9(11)6-10(8)13/h2-3,6,12H,4-5,7H2,1H3 |
InChI-Schlüssel |
WIGAZMQLFHHVEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNCC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


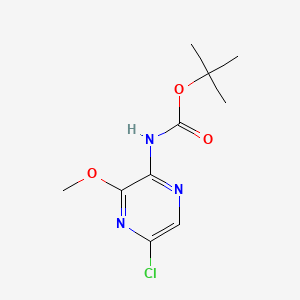

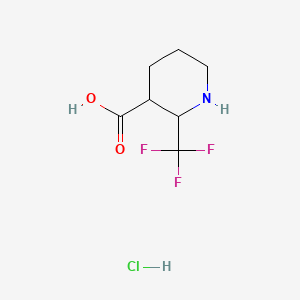
![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
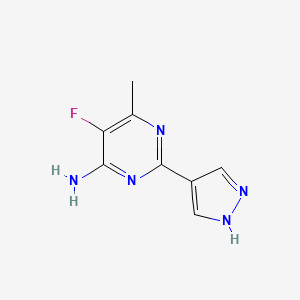

![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
